Dihydro Core Saturation Confers Conformational and Pharmacokinetic Distinction Relative to Aromatic Imidazo[2,1-b]thiazole Analogs
The saturated 2,3-dihydroimidazo[2,1-b]thiazole core of CAS 2034288-94-1 is structurally distinct from the aromatic imidazo[2,1-b]thiazole found in close analogs such as CAS 872630-03-0 (N-(3-{imidazo[2,1-b]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide). In the systematic SAR exploration by Gadekar et al. (2021), the saturated dihydro core was deliberately selected over the aromatic variant to improve drug-like properties, with the lead dihydro compound 18a achieving a descent PK profile while maintaining dual IGF1R/EGFR inhibition (IC50 = 52 nM and IC50 = 35.5 nM, respectively) [1]. The lead compound also demonstrated activity against both wild-type EGFR and the T790M mutant form [1]. In contrast, the aromatic-core analog series (represented by compounds from the imidazo[2,1-b]thiazole class evaluated by Ewida et al., 2021) showed IDO1 IC50 values spanning 48.48–82.39 nM but were not profiled for kinase dual inhibition, highlighting divergent target engagement profiles determined in part by core saturation [2]. While direct head-to-head enzyme data for CAS 2034288-94-1 itself are not publicly available, the scaffold-level evidence indicates that the dihydro core is a deliberate design feature linked to improved pharmacokinetic behavior relative to aromatic imidazo[2,1-b]thiazoles.
| Evidence Dimension | Scaffold saturation state and associated pharmacokinetic / target engagement profile |
|---|---|
| Target Compound Data | 2,3-dihydroimidazo[2,1-b]thiazole core (saturated C2-C3 bond); ortho-phenyl bridge; thiophen-2-yl acetamide side chain (CAS 2034288-94-1, MW 341.5) |
| Comparator Or Baseline | Aromatic imidazo[2,1-b]thiazole core: CAS 872630-03-0 (meta-phenyl, thiophen-2-yl acetamide, MW 339.43); Class-representative dihydro lead compound 18a (Gadekar 2021): IGF1R IC50 = 52 nM, EGFR IC50 = 35.5 nM [1] |
| Quantified Difference | Dihydro scaffold selected in medicinal chemistry program for improved drug-like properties vs. aromatic; lead dihydro compound 18a: dual IGF1R/EGFR IC50 of 52 nM / 35.5 nM with descent PK; no equivalent dual kinase profile reported for aromatic-core thiophene-acetamide analogs |
| Conditions | Enzymatic kinase inhibition assays (IGF1R, EGFR wild-type and T790M mutant); cellular phosphorylation assays in A549 and H1975 cells (Gadekar et al., 2021) [1] |
Why This Matters
Procurement of the saturated dihydro analog (CAS 2034288-94-1) instead of an aromatic imidazo[2,1-b]thiazole ensures scaffold-matched pharmacokinetic behavior when used as a tool compound or synthetic intermediate in kinase-focused drug discovery programs.
- [1] Gadekar PK, Urunkar G, Roychowdhury A, Sharma R, Bose J, Khanna S, Damre A, Sarveswari S. Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorganic Chemistry. 2021;115:105151. View Source
- [2] Ewida MA, Ewida HA, Ahmed MS, Allam HA, Elbagoury RI, George RF, El-Subbagh HI, Ewida MA. Nanomolar potency of imidazo[2,1-b]thiazole analogs as indoleamine 2,3-dioxygenase inhibitors. Archiv der Pharmazie. 2021;354(11):e2100202. View Source
